6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL
Overview
Description
The compound appears to contain a bipiperidinyl group and a benzotriazol group, both of which are common in various organic compounds . The sulfonyl group (-SO2-) is a common functional group consisting of a sulfur atom bonded to two oxygen atoms and connected to an R group. The ‘OL’ at the end suggests the presence of a hydroxyl group (-OH).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The bipiperidinyl group would consist of two piperidine rings, which are six-membered rings with one nitrogen atom . The benzotriazol group would be a fused ring system containing a benzene ring and a triazole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The sulfonyl group is typically quite stable but can participate in substitution reactions. The benzotriazol group could potentially undergo electrophilic substitution reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Organic Chemistry
Benzotriazole-based compounds, including those with sulfonyl groups, are utilized for various synthetic applications. For instance, benzotriazole-1-yl-sulfonyl azide has been employed as a diazotransfer reagent, facilitating the synthesis of amides, azido protected peptides, esters, ketones, and thioesters (Katritzky et al., 2010). This highlights the role of benzotriazole derivatives in promoting N-, O-, C-, and S-acylations, a cornerstone in the development of pharmaceuticals and materials.
Antibacterial Applications
Compounds containing the sulfamoyl and piperidine functionalities, akin to the structure of interest, have shown valuable biological activities. For example, a series of 1,3,4-oxadiazole derivatives exhibited notable antibacterial properties (Aziz‐ur‐Rehman et al., 2017). These findings underscore the potential of similar compounds in contributing to the development of new antibacterial agents.
Supramolecular Chemistry
The hydrogen-bonding capabilities of benzotriazole and related compounds facilitate the formation of supramolecular architectures. This property is instrumental in crystal engineering and the design of host-guest systems (Wang et al., 2011). Such studies are foundational for the development of materials with specific functions, including catalysis, separation, and sensing.
Medicinal Chemistry
Although direct medicinal applications of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL were excluded from this summary, it's worth noting that structurally related compounds are explored for their therapeutic potentials. For instance, benzoxazinepiperidinyl sulfonamides have been identified as selective serotonin 5-HT6 ligands, showing promise for treating cognitive deficits, depression, anxiety, or obesity (Holenz et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-hydroxy-6-(4-piperidin-1-ylpiperidin-1-yl)sulfonylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c22-21-16-12-14(4-5-15(16)17-18-21)25(23,24)20-10-6-13(7-11-20)19-8-2-1-3-9-19/h4-5,12-13,22H,1-3,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKGDYJDSFFROZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=NN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432682 | |
Record name | 6-([1,4'-Bipiperidine]-1'-sulfonyl)-1H-benzotriazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227471-63-8 | |
Record name | 6-([1,4'-Bipiperidine]-1'-sulfonyl)-1H-benzotriazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1'-[(1-Hydroxy-1H-benzotriazol-6-yl)sulphonyl]-1,4'-bipiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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